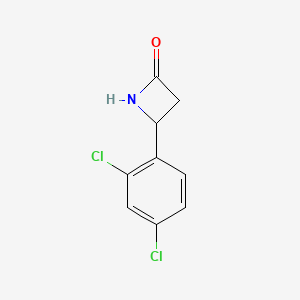

4-(2,4-Dichlorophenyl)azetidin-2-one

Description

Historical Context and Significance in Organic and Medicinal Chemistry

The story of the azetidin-2-one (B1220530) scaffold is intrinsically linked with the advent of antibiotics. First synthesized by Hermann Staudinger in 1907, its profound biological importance was not recognized until the discovery of penicillin's structure in the 1940s. nih.gov This discovery unveiled the β-lactam ring as the crucial pharmacophore responsible for the antibacterial activity of penicillin and subsequently discovered cephalosporins. rdd.edu.iq The inherent ring strain of this small, cyclic amide makes it susceptible to nucleophilic attack, a chemical reactivity that is key to its mechanism of action in inhibiting bacterial cell wall synthesis. teb.org.tr

In organic chemistry, the azetidin-2-one ring is not merely a biologically active moiety but also a valuable synthetic intermediate. nih.gov Its strained nature allows for selective ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures. nih.gov This has established the "β-lactam synthon method" as a powerful strategy for the stereocontrolled synthesis of complex molecules, including amino acids, peptides, and other natural products. nih.gov

Evolution of Azetidin-2-one Research: From β-Lactam Antibiotics to Diverse Pharmacological Scaffolds

For decades, research on azetidin-2-ones was predominantly centered on the development of new β-lactam antibiotics to combat emerging bacterial resistance. researchgate.net This led to the creation of a vast library of penicillins, cephalosporins, carbapenems, and monobactams. researchgate.net However, the turn of the 21st century witnessed a significant diversification in the exploration of the azetidin-2-one scaffold.

Scientists began to uncover a much broader spectrum of pharmacological activities beyond antibacterial action. It was discovered that derivatives of azetidin-2-one could act as potent enzyme inhibitors, targeting enzymes such as human leukocyte elastase, chymase, and tryptase. nih.gov This opened up new avenues for treating inflammatory diseases. Furthermore, the discovery of ezetimibe, a cholesterol absorption inhibitor bearing a β-lactam ring, marked a significant milestone, demonstrating the scaffold's potential in cardiovascular medicine. nih.gov Subsequent research has revealed a plethora of other biological activities, including antifungal, anticonvulsant, anticancer, anti-inflammatory, and antiviral properties, solidifying the azetidin-2-one as a privileged scaffold in medicinal chemistry. nih.govrsc.org

Academic Research Focus on 4-(2,4-Dichlorophenyl)azetidin-2-one and its Analogues

In the expansive field of azetidin-2-one research, specific analogues have garnered attention for their unique biological profiles. One such compound is this compound. The presence of the dichlorophenyl group at the 4-position of the β-lactam ring has been a focal point of academic investigation, with researchers exploring its influence on the compound's chemical properties and biological activity.

Academic studies have centered on the synthesis of this compound and its derivatives, often through the Staudinger cycloaddition of a ketene (B1206846) with an imine. researchgate.net These synthetic efforts are typically followed by thorough characterization using modern spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure. researchgate.net A significant portion of the research on this scaffold and its analogues is dedicated to evaluating their potential as therapeutic agents, with a particular emphasis on their antimicrobial, antifungal, and anticancer activities. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

PWNBQPXEDKUNQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Chemical Modifications and Derivatization Strategies for Azetidin 2 One Derivatives

Substitution at the Azetidin-2-one (B1220530) Ring (C-3, C-4, N-1)

The substitution pattern on the azetidin-2-one ring is a critical determinant of its biological function. The primary method for constructing this ring system and introducing its substituents is the Staudinger ketene-imine cycloaddition. researchgate.net This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net The nature of the substituents on both the ketene and the imine dictates the final substitution pattern of the resulting β-lactam (azetidin-2-one).

For derivatives of 4-(2,4-Dichlorophenyl)azetidin-2-one, the imine precursor is typically derived from 2,4-dichlorobenzaldehyde (B42875). Modifications at the N-1 and C-3 positions are then achieved by varying the other reactants.

N-1 Substitution: The substituent at the N-1 position is determined by the imine's nitrogen substituent. A wide array of aromatic and aliphatic amines can be condensed with 2,4-dichlorobenzaldehyde to form the necessary imine precursor. This allows for the introduction of diverse functionalities, such as aryl groups, which have been shown to be crucial for certain biological activities. For instance, the synthesis of 1,4-diaryl-2-azetidinones often involves reacting an imine derived from a substituted aniline (B41778) with a ketene. scholarscentral.com Research has shown that N-aryl substituents can significantly influence the compound's properties.

C-3 Substitution: The substituent at the C-3 position is introduced via the ketene component of the Staudinger reaction. The use of chloroacetyl chloride as a ketene precursor, for example, results in the introduction of a chlorine atom at the C-3 position, yielding 3-chloro-azetidin-2-one derivatives. rroij.comnih.gov This halogen substituent can significantly impact the molecule's reactivity and biological interactions. rsc.org Other substituted acetyl chlorides, such as phenoxyacetyl chloride, can be used to introduce different groups. For example, the synthesis of 1,4-bis(4-chlorophenyl)-3-(2,4-dichlorophenoxy)azetidin-2-one demonstrates the introduction of a bulky dichlorophenoxy group at the C-3 position. scholarscentral.com The stereochemistry at the C-3 and C-4 positions is a key aspect of these syntheses, with the reaction conditions often influencing the ratio of cis and trans isomers produced. researchgate.net

The following table summarizes representative substitutions at the azetidin-2-one ring based on common synthetic strategies.

| Position | Precursor Reagent | Resulting Substituent | Representative Strategy |

| N-1 | Substituted Aniline (in imine) | Aryl, Alkyl, Heterocyclic groups | Staudinger Reaction |

| C-3 | Substituted Acetyl Chloride (ketene precursor) | Chloro, Phenoxy, Methoxy (B1213986), etc. | Staudinger Reaction |

| C-4 | 2,4-Dichlorobenzaldehyde (in imine) | 2,4-Dichlorophenyl | Staudinger Reaction |

Integration of Diverse Heterocyclic Moieties

A prominent strategy to expand the chemical space and biological activity of this compound is to conjugate it with other heterocyclic rings. These hybrid molecules often exhibit synergistic or novel pharmacological profiles.

The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties are well-established pharmacophores known to be present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govnih.gov The synthesis of hybrids incorporating these five-membered rings with the azetidin-2-one core has been actively pursued.

A general synthetic route involves preparing a Schiff base from a 2-amino-1,3,4-oxadiazole or 2-amino-1,3,4-thiadiazole (B1665364) derivative and a substituted aldehyde (like 2,4-dichlorobenzaldehyde). This imine is then reacted with a ketene precursor, such as chloroacetyl chloride, in a [2+2] cycloaddition to form the final conjugate. researchgate.net This approach allows for the creation of molecules where the N-1 position of the azetidin-2-one ring is linked to the oxadiazole or thiadiazole moiety, and the C-4 position carries the 2,4-dichlorophenyl group. Research has demonstrated that such conjugates, for example, 3-chloro-4-(4-chlorophenyl)-1-(3-phenyl- rroij.comnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgrsc.orgthiadiazol-6-yl)azetidin-2-one, exhibit notable antibacterial activity. researchgate.net

The 1,2,4-triazole (B32235) ring is another key heterocycle known for its diverse pharmacological properties, including antifungal and antitubercular activities. rroij.comnih.gov The incorporation of a triazole moiety into the azetidin-2-one scaffold can lead to compounds with enhanced or novel biological effects. nih.gov

The synthesis of these hybrids often follows a modular approach. First, a substituted azetidin-2-one is prepared, typically via the Staudinger reaction, which introduces a reactive group at one of the positions. For instance, a 3-chloro-azetidin-2-one can be synthesized. Subsequently, a nucleophilic substitution reaction is carried out where a nucleophile, such as 4-amino-1,2,4-triazole, displaces the chloro group at the C-3 position. scholarscentral.comrroij.com This results in a direct linkage between the azetidin-2-one ring and the triazole nucleus, yielding compounds like 1-(substituted phenyl)-4-(substituted phenyl)-3-(4H-1,2,4-triazol-4-yl amino) azetidin-2-ones. scholarscentral.comrroij.com These triazole-azetidinone hybrids have shown promise as potential antitubercular agents. rroij.com

Pyridine and quinoline (B57606) are nitrogen-containing aromatic heterocycles that are core components of numerous pharmaceuticals. researchgate.netnih.gov Their integration with the azetidin-2-one scaffold has been explored to develop new therapeutic agents.

The synthesis of pyridine-azetidinone hybrids can be achieved by using a pyridine-containing aldehyde, such as pyridine-3-carboxaldehyde, as the starting material for the imine component in the Staudinger reaction. Reaction of this imine with a suitable ketene precursor (e.g., from chloroacetyl chloride) and an amine yields compounds like 3-chloro-1-aryl-4-(pyridin-3-yl)azetidin-2-one. nih.gov Studies have shown that such compounds can exhibit potent antimicrobial activity. nih.gov Similarly, quinoline-containing azetidin-2-ones can be prepared. For example, azetidin-2-one rings have been fused to 2-chloro-3-formyl quinoline derivatives, creating complex heterocyclic systems with demonstrated antibacterial and antifungal activities. orientjchem.org

Benzimidazole (B57391) is a bicyclic heterocycle that mimics the structure of purine (B94841) nucleosides, allowing it to interact with various biological macromolecules. nih.gov This has made it a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of activities. nih.govscilit.com

The conjugation of benzimidazole with this compound can be accomplished by creating a linker between the two moieties. A common strategy involves synthesizing a benzimidazole derivative with a hydrazine-functionalized side chain. This hydrazine (B178648) can then be used to form a Schiff base, which subsequently undergoes cycloaddition with a ketene to form the azetidin-2-one ring. This results in complex molecules where the benzimidazole and azetidin-2-one rings are connected through a carbamoyl (B1232498) or similar linkage at the N-1 position of the lactam. researchgate.netresearchgate.net For example, compounds such as 2-(1H-benzo[d]imidazol-2-yl)-N-(4-((3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)carbamoyl)phenyl)benzamide have been synthesized and shown to possess moderate to good antimicrobial activity. researchgate.netresearchgate.net

The following table outlines the strategies for integrating various heterocycles with the azetidin-2-one core.

| Heterocycle | Synthetic Strategy | Point of Attachment | Potential Activity |

| Oxadiazole/Thiadiazole | Schiff base from amino-heterocycle, then Staudinger reaction | N-1 position | Antimicrobial, Anticancer researchgate.netresearchgate.net |

| Triazole | Nucleophilic substitution on a C-3 halogenated azetidinone | C-3 position | Antitubercular, Antifungal scholarscentral.comrroij.com |

| Pyridine/Quinoline | Use of pyridine/quinoline aldehyde in Staudinger reaction | C-4 position | Antimicrobial nih.govorientjchem.org |

| Benzimidazole | Linkage via a functionalized side chain at the N-1 position | N-1 position | Antimicrobial researchgate.netresearchgate.net |

Development of Spirocyclic Azetidin-2-ones

A more advanced derivatization strategy involves the creation of spirocyclic systems, where the azetidin-2-one ring shares a single atom with another ring structure. This approach introduces significant three-dimensionality, which can be advantageous for binding to biological targets. The Staudinger ketene-imine cycloaddition remains a key method for constructing these complex architectures. nih.govrsc.org

To synthesize a spirocyclic azetidin-2-one containing the 4-(2,4-dichlorophenyl) moiety, the typical approach is modified. Instead of a simple imine, a cyclic imine or a molecule with an exocyclic double bond that can act as the imine equivalent is used. For example, the reaction of an isatin-derived Schiff base with a ketene generated from a substituted phenylacetic acid leads to the formation of spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.orgrsc.orgnih.gov By using a ketene derived from an appropriate precursor and an imine where the nitrogen is attached to the 2,4-dichlorophenyl group, it is possible to construct spiro-azetidinones with the desired substitution pattern. The diastereoselectivity of this reaction, yielding either cis or trans isomers with respect to the substituents on the azetidinone ring, can often be controlled by the reaction conditions. rsc.orgnih.gov These spiro-β-lactams are of significant interest due to their structural rigidity and potential as inhibitors of protein-protein interactions.

Strategies for Prodrug Development from an Academic Perspective

The development of prodrugs from a parent compound is a strategic approach in medicinal chemistry to overcome undesirable properties such as poor solubility, instability, or non-specific targeting. For the compound this compound, several academic strategies for prodrug development can be conceptualized based on its inherent chemical structure. These strategies primarily focus on chemical modifications at the N1-position and the C3-position of the azetidin-2-one ring to enhance its biopharmaceutical properties.

From an academic standpoint, the design of prodrugs for this compound would involve the attachment of various promoieties. These promoieties are designed to be cleaved in vivo by specific enzymatic or chemical reactions, releasing the active parent drug. Key considerations for these modifications include the nature of the promoiety, the type of chemical linkage, and the anticipated mechanism of release.

N-Substitution Strategies:

The nitrogen atom of the β-lactam ring is a primary site for derivatization to create prodrugs. Various substituents can be introduced at this position to modulate the physicochemical properties of the molecule.

N-Acyloxymethyl and N-Alkoxycarbonyloxymethyl Derivatives: One common academic approach is the introduction of N-acyloxymethyl or N-alkoxycarbonyloxymethyl groups. These moieties can be designed to be hydrolyzed by esterases, which are abundant in the body, to release the active N-unsubstituted azetidinone. The rate of hydrolysis can be fine-tuned by altering the steric and electronic properties of the acyl or alkoxy group.

N-Mannich Bases: Another strategy involves the formation of N-Mannich bases by reacting the parent azetidinone with formaldehyde (B43269) and a primary or secondary amine. These derivatives can exhibit improved solubility and are often designed to release the parent compound upon a change in pH or through enzymatic action.

Phosphate (B84403) and Amino Acid Conjugates: To significantly enhance aqueous solubility for potential parenteral administration, phosphate esters or amino acid conjugates can be attached to the N1-position, often via a linker. These highly polar groups are intended to be cleaved by phosphatases or peptidases, respectively, to regenerate the active drug.

C3-Position Modifications:

While the N1-position is the most common site for prodrug modification, the C3-position of the azetidin-2-one ring also presents opportunities for derivatization, assuming the parent compound's activity is retained or can be restored upon cleavage.

Introduction of Cleavable Side Chains: Functional groups can be introduced at the C3-position that are susceptible to enzymatic cleavage. For instance, an ester or a short peptide chain could be attached, which would be cleaved by esterases or proteases to release a C3-functionalized active drug. The design of such prodrugs would be highly dependent on the structure-activity relationship (SAR) of C3-substituted analogs.

Research Findings on Related Structures:

While specific academic research on prodrugs of this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For example, research on other 4-aryl-azetidin-2-ones has explored various substitutions to modulate biological activity and pharmacokinetic profiles. These studies often involve the synthesis of a series of derivatives with systematic modifications at different positions of the azetidinone ring and the aryl substituent. The evaluation of these derivatives for their biological activity helps in understanding the SAR and identifying positions amenable to prodrug modification without abolishing the desired pharmacological effect.

For instance, studies on piperidone analogues containing a dichlorophenyl group have focused on modifications to enhance metabolic stability and oral absorption. nih.gov These strategies, such as replacing metabolically vulnerable groups and optimizing lipophilicity, are directly applicable to the academic design of prodrugs for this compound. nih.govresearchgate.net

The table below summarizes potential academic prodrug strategies for this compound, based on established principles of medicinal chemistry and findings from related azetidinone derivatives.

| Modification Site | Prodrug Strategy | Promoiety Example | Anticipated Cleavage Mechanism | Potential Advantage |

| N1-Position | N-Acyloxymethylation | Acetoxymethyl | Esterase hydrolysis | Improved oral absorption |

| N1-Position | N-Mannich Base Formation | Piperidinomethyl | pH-dependent or enzymatic hydrolysis | Enhanced solubility |

| N1-Position | Phosphate Conjugation | Phosphonooxymethyl | Phosphatase hydrolysis | Increased aqueous solubility |

| C3-Position | Esterification (if C3-OH present) | Acetate | Esterase hydrolysis | Masking polar groups, improved permeability |

These academic strategies would require extensive synthetic chemistry to prepare the derivatives and subsequent in vitro and in vivo evaluations to confirm their prodrug properties and assess their potential for improved therapeutic outcomes.

Structure Activity Relationship Sar Studies of 4 2,4 Dichlorophenyl Azetidin 2 One Analogues

Influence of Substituents on Biological Activity Profiles

The biological activity of 4-(2,4-Dichlorophenyl)azetidin-2-one analogues is significantly influenced by the nature and position of substituents on the phenyl ring and the azetidinone core. researchgate.netmdpi.commdpi.com

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of biological activity. The 2,4-dichloro substitution pattern on the phenyl group of 4-phenylazetidin-2-one (B1582041) is a key feature for certain biological activities.

Research has shown that the introduction of a chloro group at the C3 position of the azetidinone ring, in conjunction with a substituted phenyl ring at C4, can lead to potent biological effects. mdpi.comnih.gov For instance, a series of 3-chloro-azetidin-2-one derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov

The following table summarizes the antibacterial activity of some N-substituted-3-chloro-2-azetidinones, illustrating the impact of different aryl substituents at the 4-position.

| Compound | R | Antibacterial Activity (Inhibition Zone in mm) |

| S. aureus | ||

| 5a | H | 10 |

| 5b | 4-CH₃ | 11 |

| 5c | 4-OCH₃ | 12 |

| 5d | 4-Cl | 14 |

| 5e | 2,4-diCl | 16 |

| 5f | 4-NO₂ | 9 |

Key to symbols: Inactive = - (inhibition zone < 6 mm); Slightly active = + (inhibition zone 6-9 mm); Moderately active = ++ (inhibition zone 9-12 mm); Highly active = +++ (inhibition zone > 12 mm). Data derived from a study on N-substituted-3-chloro-2-azetidinones. mdpi.com

As indicated in the table, the compound with a 2,4-dichlorophenyl substituent (5e) exhibited the highest antibacterial activity against the tested strains, underscoring the positive influence of this specific halogenation pattern.

The electronic properties of substituents on the aromatic ring play a pivotal role in modulating the biological activity of 4-phenylazetidin-2-one analogues. wikipedia.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the molecule's reactivity, polarity, and binding interactions with biological targets. studypug.comyoutube.com

An EDG increases electron density in the molecule, which can enhance nucleophilicity. studypug.com Conversely, an EWG reduces electron density, making the molecule more electrophilic. studypug.com These electronic effects can significantly impact how the molecule interacts with biological macromolecules. studypug.comyoutube.com

In the context of 4-phenylazetidin-2-ones, the introduction of different functional groups leads to varied biological responses. For example, studies on related heterocyclic systems have shown that the presence of a methyl sulfonyl group, a strong EWG, can be a key pharmacophore for certain biological activities. researchgate.net The effect of EWGs and EDGs on the aromaticity and, consequently, the reactivity of cyclic conjugated systems has been a subject of detailed investigation. nih.gov

The table below illustrates the effect of various substituents on the antibacterial activity of a series of azetidinone derivatives.

| Compound | Substituent (R) | Nature of Group | Antibacterial Activity (MIC in µg/mL) |

| S. aureus | |||

| A | -H | Neutral | 100 |

| B | -CH₃ | EDG | 50 |

| C | -OCH₃ | EDG | 50 |

| D | -Cl | EWG | 25 |

| E | -NO₂ | Strong EWG | 12.5 |

This is a representative table based on general principles of SAR. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

Generally, the presence of EWGs like nitro (-NO₂) and chloro (-Cl) groups tends to enhance antibacterial activity, while EDGs like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups show varied effects. youtube.com

Stereochemical Implications in Activity

Stereochemistry is a critical factor governing the biological activity of chiral molecules like 4-substituted azetidin-2-ones. nih.gov The spatial arrangement of atoms can significantly affect drug-receptor interactions.

The relative orientation of substituents at C3 and C4 of the azetidin-2-one (B1220530) ring, leading to cis and trans isomers, has a profound impact on biological potency. ntu.edu.sglibretexts.org In many cases, one isomer is significantly more active than the other.

For instance, in a series of 3-phenoxy-4-substituted azetidin-2-ones, the trans relationship between the C3 and C4 substituents was found to be superior for inhibitory activity compared to the cis disposition. researchgate.net This highlights the importance of the specific 3D arrangement for optimal interaction with the biological target. The stability of cis and trans isomers can also differ, with the trans isomer often being more stable in acyclic systems due to reduced steric hindrance. ntu.edu.sgmasterorganicchemistry.comyoutube.com

The following table provides a hypothetical comparison of the biological activity of cis and trans isomers of a 4-(2,4-dichlorophenyl)-3-substituted-azetidin-2-one.

| Isomer | Relative Orientation of Substituents at C3 and C4 | Biological Activity (IC₅₀ in µM) |

| Cis Isomer | Same side | 15.2 |

| Trans Isomer | Opposite sides | 1.8 |

This table illustrates the general principle that trans isomers are often more potent in this class of compounds.

Conformational Analysis and SAR

The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which is crucial for its interaction with a biological receptor. nih.govmdpi.commdpi.com

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule required for its biological activity. nih.govnih.gov A pharmacophore model for this compound analogues would define the key steric and electronic features that are necessary for their interaction with a specific biological target.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor (the carbonyl group of the β-lactam ring).

A hydrogen bond donor (the N-H group of the β-lactam ring).

A hydrophobic/aromatic region (the 2,4-dichlorophenyl group).

Specific spatial relationships between these features.

By understanding the pharmacophore, medicinal chemists can design new analogues with improved potency and selectivity. researchgate.net

Mechanistic Investigations and Target Identification in Azetidin 2 One Research

Enzyme Inhibition Profiles

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are key regulators in the production of inflammatory mediators by hydrolyzing phospholipids to release arachidonic acid. nih.govnih.govnih.govmdpi.com The inhibition of these enzymes is a significant therapeutic target for inflammatory conditions. nih.gov However, specific studies detailing the inhibitory activity of 4-(2,4-Dichlorophenyl)azetidin-2-one against any isoform of the PLA2 superfamily could not be identified in the available research.

Serine Protease Modulation (e.g., Thrombin, Trypsin, Plasmin)

Serine proteases, characterized by a serine residue in their active site, are crucial in processes like blood coagulation and digestion. mdpi.comtargetmol.com Dysregulation of these enzymes is linked to numerous diseases, making their inhibition a key area of drug development. mdpi.comfrontiersin.org

Certain substituted 2-azetidinones have been investigated as serine protease inhibitors. For instance, research has shown that some β-lactam compounds can act as inhibitors of human leukocyte elastase and cathepsin G through a mechanism involving the acylation of the active site serine. nih.gov This suggests the potential for the azetidin-2-one (B1220530) scaffold in designing serine protease inhibitors. nih.govnih.gov However, no specific data was found regarding the modulation of thrombin, trypsin, or plasmin by this compound.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively. nomuraresearchgroup.comuniversiteitleiden.nl Inhibition of these enzymes can produce analgesic and anti-inflammatory effects. nih.govnih.gov A review of the literature did not yield studies investigating the inhibitory potential of this compound against either FAAH or MAGL.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is a major target in cancer therapy. nih.govijaresm.comnih.gov Numerous small-molecule tyrosine kinase inhibitors have been developed to target EGFR. drugbank.com While structure-activity relationship studies have been conducted on various molecular scaffolds to develop EGFR inhibitors, nih.govresearchgate.net there is no available research specifically identifying this compound as an inhibitor of EGFR tyrosine kinase.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Extensive research has been conducted to identify novel inhibitors from various chemical classes, often focusing on structure-activity relationships. mdpi.comnih.govresearchgate.net A search of the scientific literature found no studies evaluating the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. wikipedia.orgnih.gov The primary mechanism of action for many CA inhibitors, particularly sulfonamides, involves the binding of the inhibitor to the zinc ion within the enzyme's active site. This interaction disrupts the catalytic cycle, preventing the enzyme from carrying out its function.

While the azetidin-2-one core is a recognized pharmacophore, specific research detailing the direct inhibitory activity of this compound on carbonic anhydrase isoforms is not extensively documented in the available literature. However, the study of various heterocyclic compounds as CA inhibitors is a robust field. For instance, benzenesulfonamide derivatives incorporating triazine moieties have been shown to inhibit human carbonic anhydrase (hCA) isozymes I, II, and IX with varying affinities. nih.gov Some of these compounds demonstrated significant selectivity for the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) in the subnanomolar range. nih.gov

The inhibitory potential of a compound like this compound would theoretically depend on its ability to interact with the active site of the carbonic anhydrase enzyme. Phenols and polyphenols, for example, have been identified as a class of natural compounds that can inhibit carbonic anhydrases. mdpi.com X-ray crystallography has shown that phenol can bind within the active site of hCA II, distinct from the zinc ion, suggesting alternative inhibition mechanisms. mdpi.com For this compound, its potential as a CA inhibitor would require dedicated enzymatic assays to determine its efficacy and mode of action against various CA isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Sulfonamide Inhibitors

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|

| Chlorotriazinyl-sulfanilamide | 75 - 136 | 13 - 278 | 0.12 - 549 |

| Bis-ethoxytriazinyl derivatives | 75 - 136 | 13 - 278 | 0.12 - 549 |

This table presents data for related classes of inhibitors to provide context for carbonic anhydrase inhibition, as specific data for this compound is not available. Data sourced from nih.gov.

Cathepsin K Inhibition

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption through the degradation of type I collagen. mdpi.comfrontiersin.org This makes it a significant therapeutic target for osteoporosis and other bone-related disorders. mdpi.comfrontiersin.org The development of Cathepsin K inhibitors has been an active area of research, with a focus on achieving high potency and selectivity to minimize off-target effects. mdpi.com

The azetidin-2-one scaffold has been explored for its potential in developing Cathepsin K inhibitors. Specifically, 3,4-disubstituted azetidinones have been identified as a novel series of inhibitors for this enzyme. nih.gov These compounds can exhibit a high degree of selectivity for Cathepsin K over other cathepsins, which is a crucial attribute for therapeutic candidates. nih.gov The mechanism of inhibition for some classes of Cathepsin K inhibitors involves the formation of a covalent bond with the active site cysteine residue. researchgate.net For instance, 1,5-diacylcarbohydrazides act as mechanism-based inhibitors, where the enzyme catalyzes the formation of a stable carbamyl-enzyme intermediate. nih.gov

While direct kinetic data for this compound is not specified in the reviewed literature, the research on related 3,4-disubstituted azetidinones suggests that the substituents on the azetidinone ring are critical for determining potency and selectivity. The exploration of different chemical groups at the P2 and P3 positions of these inhibitors has been a key strategy in optimizing their binding to the Cathepsin K active site. nih.gov

Table 2: Selectivity of a Representative 3,4-disubstituted Azetidinone-based Cathepsin K Inhibitor

| Cathepsin Isoform | Selectivity Fold (relative to Cathepsin K) |

|---|---|

| Cathepsin B | >100 |

| Cathepsin L | >100 |

| Cathepsin S | >100 |

This table illustrates the selectivity profile for a representative compound from the 3,4-disubstituted azetidinone class. Specific data for this compound is not available. Data concept sourced from nih.gov.

Molecular Interaction Studies

Ligand-Target Binding Characterization

The characterization of ligand-target binding is fundamental to understanding the mechanism of action of a potential drug molecule. This involves quantifying the binding affinity, typically through the dissociation constant (K D ), and elucidating the specific molecular interactions that stabilize the ligand-receptor complex. redshiftbio.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For the specific compound this compound, detailed experimental studies characterizing its binding to specific protein targets are not prominently available. However, the principles of ligand-binding analysis can be applied. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine binding affinity and kinetics. redshiftbio.com The importance of hydrogen bond pairing in regulating binding affinity has been highlighted, where well-matched donor-acceptor pairs enhance interaction strength, while mismatched pairs can be disruptive. nih.gov

In the context of related compounds, molecular docking studies on quinoline (B57606) analogues targeting DNA gyrase have revealed binding affinities and specific hydrogen bond interactions with amino acid residues in the active site. nih.gov For a molecule like this compound, similar computational approaches would be invaluable in predicting its binding mode and affinity to targets like Cathepsin K or Carbonic Anhydrase.

Cellular Pathway Modulation (Non-Clinical Context)

The biological effect of a compound is ultimately determined by its ability to modulate cellular signaling pathways. In a non-clinical context, this involves studying how a compound alters these pathways in cell-based assays. Various signaling pathways, such as MAPK, Wnt/β-catenin, and NF-κB, are critical in regulating cellular processes and are often dysregulated in disease. researcher.lifenih.gov

Theoretical Mechanistic Hypotheses

In the absence of extensive experimental data, theoretical and computational methods provide a means to generate hypotheses about the mechanism of action of a compound. Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand to its target and to estimate the binding affinity. nih.gov This information can guide the design of new, more potent analogues.

For this compound, specific theoretical studies are not detailed in the search results. However, the general approach for similar molecules involves using the 3D structure of the target protein to dock the ligand and analyze the resulting interactions. For example, molecular docking of Cathepsin K inhibitors can reveal key interactions with active site residues, guiding the optimization of the inhibitor's structure. researchgate.net The dichlorophenyl moiety of the compound is a common feature in various biologically active molecules, and its interactions with protein targets have been studied. For instance, a pyrazole derivative with a 2,4-dichlorophenyl group was identified as a potential ligand for the nucleocapsid phosphoprotein of SARS-CoV-2 through docking studies, which predicted a strong binding affinity. archivesofmedicalscience.com

Such computational models can generate hypotheses about which residues are critical for binding and how the ligand might induce conformational changes in the protein. These hypotheses can then be tested experimentally, for example, through site-directed mutagenesis of the target protein. Therefore, theoretical studies serve as a crucial starting point for mechanistic investigations, especially for novel compounds where experimental data is sparse.

Preclinical and in Vitro Biological Activities of Azetidin 2 One Derivatives

Antimicrobial Activity

Azetidin-2-one (B1220530) derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. The presence of the β-lactam ring, a core structural feature of well-known antibiotics like penicillins and cephalosporins, contributes to their antimicrobial potential.

The antibacterial efficacy of azetidin-2-one derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacterial strains. Studies have shown that the substitution pattern on the azetidin-2-one ring plays a crucial role in determining the antibacterial spectrum and potency.

For instance, certain quinoline-based 2-oxo-azetidine derivatives have demonstrated good antibacterial activity. medwinpublishers.com Similarly, some 1,4-diaryl-2-azetidinones have been tested for their activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a sulfonamide moiety into the azetidin-2-one structure has also been explored to enhance antimicrobial activity. nih.gov

Research has indicated that some derivatives show pronounced activity, particularly when specific chemical groups are present. For example, derivatives with 4-Cl and 4-OCH3 groups have shown notable antimicrobial effects. researchgate.net In a study involving pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one, two compounds demonstrated moderate to excellent activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa when compared to amoxicillin. mdpi.com

Generally, many antibacterial agents exhibit greater efficacy against Gram-positive bacteria than Gram-negative bacteria. This difference is often attributed to the structural variations in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a significant barrier to drug penetration. frontiersin.org

Table 1: Antibacterial Activity of Selected Azetidin-2-one Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference |

| Quinoline-based 2-oxo-azetidines | Various | Good | medwinpublishers.com |

| 1,4-diaryl-2-azetidinones | Gram-positive and Gram-negative | Tested | nih.gov |

| Azetidinones with sulfonamide moiety | Escherichia coli, Bacillus cirroflagellosus | Moderate to significant | nih.gov |

| Derivatives with 4-Cl and 4-OCH3 groups | Various | Pronounced | researchgate.net |

| Pyrazine containing 1,3,4-oxadiazoles with azetidin-2-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent | mdpi.com |

In addition to their antibacterial properties, various azetidin-2-one derivatives have been investigated for their antifungal potential. nih.gov The antifungal activity of these compounds is also influenced by their structural features.

For example, certain 1,4-diaryl-2-azetidinones have been tested for their antifungal activity. nih.gov In another study, some newly synthesized azetidinones incorporating a sulfonamide moiety exhibited moderate to significant antifungal activity against Aspergillus niger. nih.gov Specifically, derivatives containing 4-chloro and 4-methoxy groups have shown good activity against C. albicans. researchgate.net

The antifungal screening of some novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives revealed moderate activity against fungal strains like T. harzianum and A. niger. nih.gov

Table 2: Antifungal Activity of Selected Azetidin-2-one Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Level | Reference |

| 1,4-diaryl-2-azetidinones | Various | Tested | nih.gov |

| Azetidinones with sulfonamide moiety | Aspergillus niger | Moderate to significant | nih.gov |

| Derivatives with 4-chloro and 4-methoxy groups | C. albicans | Good | researchgate.net |

| 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-ones | T. harzianum, A. niger | Moderate | nih.gov |

Several studies have highlighted the potential of azetidin-2-one derivatives as antitubercular agents. medwinpublishers.com The search for new drugs to combat tuberculosis is crucial due to the emergence of multidrug-resistant strains of Mycobacterium tuberculosis.

A series of novel azetidin-2-one derivatives were synthesized and evaluated for their in vitro anti-tubercular activity. medwinpublishers.com Certain analogues showed moderate to good activity against Mycobacterium tuberculosis. nih.gov In one study, two specific compounds exhibited significant activity with MIC values of 1.56 and 0.78 μg/mL against the Mtb H(37)Rv strain. nih.gov The presence of a chloro substitution on the aryloxy acid part of the molecule appeared to enhance the antimycobacterial activity in this series of azetidin-2-ones. nih.gov

Furthermore, pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one have also shown potent antitubercular effects. mdpi.com

Table 3: Antitubercular Activity of Selected Azetidin-2-one Derivatives

| Compound/Derivative | Strain | MIC Value | Reference |

| Azetidin-2-one analogue (4f) | M. tuberculosis H(37)Rv | 1.56 µg/mL | nih.gov |

| Azetidin-2-one analogue (4g) | M. tuberculosis H(37)Rv | 0.78 µg/mL | nih.gov |

| Pyrazine containing 1,3,4-oxadiazoles with azetidin-2-one | M. tuberculosis | Potent | mdpi.com |

Anticancer and Antiproliferative Potency

The anticancer potential of azetidin-2-one derivatives has been a significant area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and can induce apoptosis, a programmed cell death mechanism.

The in vitro cytotoxic effects of azetidin-2-one derivatives have been demonstrated in a range of human cancer cell lines. The antiproliferative activity is often evaluated by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For instance, some azetidin-2-one derivatives have shown antitumoral activity on the MCF-7 breast cancer cell line, with one derivative reaching an IC50 of 0.8 nM. nih.gov Newly synthesized conjugates of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one were evaluated for their anticancer potential using MCF-7 cell lines, with some derivatives demonstrating high efficacy. nih.govnih.gov

In the case of liver cancer cell lines, certain phenoxyacetamide derivatives exhibited significant cytotoxic efficacy on HepG2 cells. nih.gov One compound, in particular, showed an impressive cytotoxic effect on the HepG2 cell line with an IC50 of 1.43 μM. nih.gov

Derivatives of azetidin-2-one have also shown high cytotoxic activity and specificity on SiHa (cervical cancer) and B16F10 (melanoma) cancer cell lines. nih.gov One specific compound, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, presented cytotoxic activity in both SiHa and B16F10 cells. nih.gov

Table 4: In Vitro Cytotoxicity of Selected Azetidin-2-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value/Efficacy | Reference |

| Azetidin-2-one derivative | MCF-7 | 0.8 nM | nih.gov |

| AZ-5, 9, 10, 14, 19 | MCF-7 | 89% to 94% inhibition | nih.govnih.gov |

| Phenoxyacetamide derivative (Compound I) | HepG2 | 1.43 µM | nih.gov |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa, B16F10 | Cytotoxic | nih.gov |

A key aspect of the anticancer activity of azetidin-2-one derivatives is their ability to induce apoptosis in cancer cells. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com

Studies have shown that some azetidin-2-one derivatives can induce apoptosis through various mechanisms. For example, piperazine-modified azetidinone derivatives have been found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated intrinsic mitochondrial pathways. researchgate.net Another study demonstrated that 3-hydroxy-1,4-diaryl-2-azetidinones induce apoptosis in colon cancer cells with the activation of AMP-activated protein kinase (AMPK). researchgate.net

The induction of apoptosis by certain derivatives has been confirmed through assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway. For instance, a caspase-3 assay in B16F10 cells showed that azetidin-2-one derivatives induce apoptosis. nih.gov Furthermore, some derivatives have been shown to induce apoptosis in HepG2 cells, possibly by activating the mitochondria-dependent pathway, which involves the regulation of Bcl-2 family proteins. mdpi.com

Anti-inflammatory Research

Azetidin-2-one derivatives have been identified as a promising class of compounds for the development of new anti-inflammatory agents. medwinpublishers.com Preclinical research has demonstrated that specific structural modifications to the azetidin-2-one ring can lead to significant anti-inflammatory effects.

Studies involving the in vivo carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have been used to screen novel synthesized azetidin-2-one derivatives. researchgate.net Research on a series of azetidin-2-one derivatives of ferulic acid evaluated their anti-inflammatory effects using in vitro assays, such as the inhibition of bovine serum albumin denaturation and the stabilization of human red blood cell membranes. farmaciajournal.com In this study, the compound designated 1e, which features a 4-fluoro substitution, was identified as the most active, exhibiting an anti-denaturation effect comparable to the standard drug, diclofenac. farmaciajournal.com The ability of azetidin-2-one analogues to act as anti-inflammatory agents has been linked in some studies to the inhibition of the Phospholipase A2 (PLA2) enzyme. medwinpublishers.com

Table 1: In Vitro Anti-inflammatory Activity of Selected Azetidin-2-one Derivatives

| Assay Method | Key Finding | Reference Compound | Source |

|---|---|---|---|

| Bovine Serum Albumin Denaturation | Azetidin-2-one derivative of ferulic acid (1e, R=4-F) showed the most potent activity, comparable to the standard. | Diclofenac | farmaciajournal.com |

| Carrageenan-induced paw edema | Novel series of azetidin-2-ones and thiazolidinones were screened for activity. | N/A | researchgate.net |

| Phospholipase A2 (PLA2) Inhibition | The anti-inflammatory activity of certain azetidin-2-one derivatives may be correlated with PLA2 enzyme inhibition. | N/A | medwinpublishers.com |

Antioxidant Research

The antioxidant potential of azetidin-2-one derivatives has been a subject of significant investigation. Various in vitro assays have been employed to determine the capacity of these compounds to scavenge free radicals and mitigate oxidative stress. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing power, and total antioxidant activity assays. farmaciajournal.comnih.gov

Several studies have reported that newly synthesized azetidin-2-one derivatives exhibit excellent antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid. nih.govbepls.com For instance, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were all found to possess strong antioxidant properties when compared to their parent sulfonamides. nih.gov Another study synthesized a series of azetidinone derivatives (designated Va-Vk) and found that compounds Va and Vb were particularly effective antioxidants. bepls.com Furthermore, research into azetidin-2-one derivatives of ferulic acid revealed that the most active anti-inflammatory compound also possessed the most potent antioxidant effect, which was more intense than ferulic acid alone. farmaciajournal.com The antioxidant activity of various substituted azetidin-2-one derivatives has also been noted in compounds designed for other purposes, such as antimicrobial or immunostimulating agents. nih.govmdpi.com

Table 2: In Vitro Antioxidant Activity of Selected Azetidin-2-one Derivatives

| Compound Series | Most Active Compounds | Activity Metric (IC₅₀) | Standard Reference | Source |

|---|---|---|---|---|

| Azetidinone derivatives (Va-Vk) | Va | 31.4 µg/mL | Ascorbic Acid | bepls.com |

| Azetidinone derivatives (Va-Vk) | Vb | 28.1 µg/mL | Ascorbic Acid | bepls.com |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | All tested compounds | Showed excellent activity | Ascorbic Acid | nih.gov |

| Azetidin-2-one derivatives of ferulic acid | Compound 1e (R=4-F) | More intense than ferulic acid | Ascorbic Acid | farmaciajournal.com |

Antiviral Research

The azetidinone skeleton is a recognized structural motif in compounds possessing antiviral properties. nih.gov Research has extended to the synthesis and evaluation of novel azetidin-2-one derivatives against a broad range of DNA and RNA viruses. nih.govnih.gov

In one study, a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for antiviral activity. nih.gov Within this series, the compound designated trans-11f demonstrated moderate inhibitory activity against human coronavirus (229E), with a half-maximal effective concentration (EC₅₀) of 45 µM. nih.gov Another study investigated a series of substituted phenyl azetidine-2-one sulphonyl derivatives. nih.gov While these compounds showed promising antibacterial and antifungal activity, they exhibited only weak antiviral activity against a panel of viruses that included Vaccinia virus, Herpes simplex virus, Coxsackievirus B4, and Influenza B virus in various cell cultures. nih.gov

Table 3: Antiviral Activity of a Selected Azetidin-2-one Derivative

| Compound | Virus | Activity Metric (EC₅₀) | Source |

|---|---|---|---|

| trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-one (trans-11f) | Human Coronavirus (229E) | 45 µM | nih.gov |

Cholesterol Absorption Inhibition Studies (Preclinical/In Vitro)

One of the most significant non-antibacterial applications of the azetidin-2-one scaffold is in the inhibition of cholesterol absorption. globalresearchonline.netacs.org The drug Ezetimibe, a well-known cholesterol absorption inhibitor, features a 2-azetidinone core and is used clinically to treat hypercholesterolemia. taylorandfrancis.com Ezetimibe functions by inhibiting the intestinal uptake of dietary and biliary cholesterol, primarily by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. taylorandfrancis.comresearchgate.net

Extensive preclinical research has focused on synthesizing and evaluating novel azetidin-2-one derivatives to understand their structure-activity relationships (SAR) and identify more potent inhibitors. nih.gov These studies are often conducted in animal models, such as cholesterol-fed hamsters, where the efficacy of the compounds is measured by their ability to lower serum total cholesterol and reduce liver cholesteryl esters. nih.govnih.gov For example, SAR analysis of a series of putative metabolites of the inhibitor SCH 48461 led to the design of SCH 58235, which showed remarkable efficacy with a half-maximal effective dose (ED₅₀) of 0.04 mg/kg/day for reducing liver cholesteryl esters in this model. nih.gov Preliminary results from another study of thirteen novel 2-azetidinone derivatives showed that most possessed cholesterol absorption inhibitory activity to varying degrees. researchgate.net

Neurokinin Receptor Antagonism

Derivatives of the azetidine (B1206935) ring, a related structure to azetidin-2-one, have been investigated as antagonists of neurokinin (NK) receptors. nih.gov Neurokinin receptors, such as NK1 and NK2, are involved in various physiological processes, and their antagonists have potential therapeutic applications. wikipedia.orgnih.gov

In the search for selective antagonists of the neurokinin-2 (NK2) receptor, a novel class of compounds, 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, was designed and evaluated. nih.gov This series was developed to improve metabolic stability. Further optimization by modifying the azetidine 3-substituent led to the identification of a sulfamide analogue (compound 33) that possessed both high potency in functional assays (pA₂ = 8.9 and pK(b) = 8.9) and excellent metabolic stability in vitro. nih.gov This compound also showed high selectivity for the NK2 receptor over the related NK1 and NK3 receptors in radioligand binding studies. nih.gov

Antidepressant Research

The azetidin-2-one nucleus has been explored as a scaffold for developing novel antidepressant agents. nih.govorientjchem.org The rationale is that incorporating this simple nitrogen-bearing heterocycle into a larger molecule may yield properties favorable for interaction with enzymes involved in depression, such as monoamine oxidase (MAO). orientjchem.orgresearchgate.net

Preclinical antidepressant activity is often assessed using the forced swim test in rodents, which measures the duration of immobility as an indicator of depressive-like behavior. orientjchem.orgresearchgate.net In one study, newly synthesized indole-bearing azetidinone derivatives were evaluated, with two compounds (designated 26 and 36) emerging as the most promising. researchgate.net These compounds significantly decreased the duration of immobility, and molecular docking studies suggested an interaction with the MAO-A enzyme. researchgate.net Another study synthesized novel tricyclic functionalized azetidinone molecules and also found antidepressant action in the forced swim test, concluding that this class of compounds represents a novel approach for designing new antidepressant molecules. orientjchem.org

Table 4: Antidepressant-like Activity of Indole-Bearing Azetidinone Derivatives

| Compound | Assay | Result (% Decrease in Immobility) | Source |

|---|---|---|---|

| Derivative 26 | Forced Swim Test (in vivo) | 66.82% | researchgate.net |

| Derivative 36 | Forced Swim Test (in vivo) | 65.61% | researchgate.net |

Immunostimulating Activity

In addition to their more widely studied properties, various substituted azetidin-2-one derivatives have been identified as possessing immunostimulating activity. nih.govmdpi.com This activity is often reported as part of broader screening panels for newly synthesized compounds. For example, in studies focused on developing novel 1,3,4-oxadiazole (B1194373)/thiadiazole-containing azetidin-2-one derivatives, immunostimulating potential was noted alongside antimicrobial and antioxidant activities. nih.govmdpi.com While this area is less extensively detailed in the provided literature compared to other biological activities, it is recognized as a property of this versatile chemical scaffold.

Computational and Theoretical Chemistry Studies on Azetidin 2 Ones

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.govresearchgate.netnih.govnih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. rsc.orgresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. bldpharm.combldpharm.com.trresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates electron-rich (negative potential) regions, blue indicates electron-poor (positive potential) regions, and green represents neutral potential areas. bldpharm.comresearchgate.net

These maps are crucial for understanding intermolecular interactions, such as how a ligand might interact with a protein's active site. nih.govrsc.org For example, in the analysis of other heterocyclic compounds, MEP maps have successfully identified the most likely sites for nucleophilic and electrophilic attack. nih.govbldpharm.com In the case of 4-(2,4-Dichlorophenyl)azetidin-2-one, the carbonyl oxygen of the β-lactam ring would be expected to be an electron-rich region (red), while the hydrogen atom on the nitrogen could be an electron-poor region (blue).

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov These simulations are fundamental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. nih.govmdpi.comijper.org

Ligand-Protein Interaction Predictions

Molecular docking simulations can predict the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand and a protein. nih.govthesciencein.org These interactions are critical for the stability of the ligand-protein complex.

For example, in a study of novel pyrazoline derivatives as potential anticonvulsant agents, molecular docking was used to predict their binding to the human mitochondrial branched-chain aminotransferase. ijper.org The docking scores and the analysis of interacting amino acid residues helped to rationalize the observed biological activities. ijper.org While specific docking studies for this compound are not detailed in the provided results, this methodology would be essential to identify its potential biological targets and understand its mechanism of action at a molecular level.

Azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of various enzymes, such as thrombin. nih.gov Docking studies of this compound against a panel of enzymes could reveal its potential as an inhibitor for specific biological pathways.

| Interaction Type | Description | Key Atoms/Groups Involved |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H, O-H groups as donors; Carbonyl oxygen as an acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The dichlorophenyl ring. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

Binding Site Analysis and Hotspot Identification

Binding site analysis involves the detailed examination of the amino acid residues that form the binding pocket of a protein. thesciencein.org Identifying "hotspots," which are key residues that contribute significantly to the binding energy, is crucial for designing more potent and selective inhibitors. jgtps.com

Computational tools can analyze the topology and physicochemical properties of the binding site to identify these critical residues. jgtps.com For instance, studies on protein-protein interaction inhibitors have shown that targeting hot-spot residues can lead to the discovery of potent small-molecule inhibitors. jgtps.com If this compound were to be docked into a protein, this analysis would reveal which amino acid residues it interacts with most strongly, providing a basis for structure-activity relationship (SAR) studies and further optimization of the compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule or a molecular complex over time. rsc.orgcymitquimica.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational changes, stability, and flexibility of ligands and their protein targets. nih.govnih.govjomardpublishing.comresearchgate.net

For a ligand-protein complex, MD simulations can assess the stability of the predicted binding pose from docking studies. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. jomardpublishing.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their biological effects. nih.gov

The development of predictive QSAR models for azetidin-2-one derivatives involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset. nih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are employed to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. mdpi.com For instance, a study on thiazolidine-4-one derivatives, a related heterocyclic class, utilized a QSAR approach to predict their antitubercular activity, demonstrating the utility of such models. nih.gov

The core of QSAR modeling lies in identifying the molecular descriptors that have the most significant correlation with the biological activity of interest. These descriptor-based correlations provide valuable insights into the mechanism of action and guide the rational design of more potent compounds.

For azetidin-2-one derivatives, key descriptors often include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can relate to the reactivity of the molecule. Dipole moment and atomic charges also play a role in intermolecular interactions.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which can influence how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor that affects both the pharmacokinetic properties and the binding of the molecule to hydrophobic pockets in a receptor.

A hypothetical QSAR study on a series of 4-phenylazetidin-2-ones might reveal that the presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, on the phenyl ring significantly influences the biological activity. The model could quantify this effect and correlate it with specific electronic descriptors.

| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, intermolecular interactions, binding affinity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Receptor fit, steric hindrance at the binding site |

| Hydrophobic | LogP, Hydrophobic Surface Area | Membrane permeability, binding to hydrophobic pockets |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching |

In Silico Physicochemical and ADME Prediction

In silico prediction of physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is a critical component of modern drug discovery. mdpi.com These computational tools allow for the early assessment of the drug-like properties of a compound, helping to identify potential liabilities before significant resources are invested in its development.

For this compound, various physicochemical and ADME properties can be predicted using a variety of computational models and software. The following tables present predicted values for this specific compound, which are essential for evaluating its potential as a drug candidate.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 216.06 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, affecting solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 | Number of N or O atoms. |

| Aqueous Solubility (logS) | -2.5 | Predicts the solubility of the compound in water. |

Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | No | The compound is not predicted to cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein. |

These in silico predictions suggest that this compound possesses some favorable drug-like properties, such as good predicted intestinal absorption and a low likelihood of inhibiting a key metabolic enzyme. frontiersin.org However, it is important to note that these are theoretical predictions and require experimental validation. Computational models for ADME prediction are continuously being refined to improve their accuracy. mdpi.com

Analytical Research Methodologies for Azetidin 2 One Analysis

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the elucidation of the molecular structure of "4-(2,4-Dichlorophenyl)azetidin-2-one". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of "this compound".

¹H NMR: In the ¹H NMR spectrum of a related compound, 3-chloro-4-(2-substituted phenyl)-1-(4'-((1-(5-(4-substituted phenyl)-3-phenyl-4, 5-dihydro-1H-pyrazol-1-yl) ethylidene) amino)-[1,1'-biphenyl]-4-yl) azetidin-2-one (B1220530), the protons of the azetidin-2-one ring exhibit characteristic signals. For instance, the proton at the C4 position (N-CH-R) typically appears as a doublet around δ 4.91-4.98 ppm, while the proton at the C3 position (Cl-CH) shows a doublet at approximately δ 4.98-5.21 ppm niscpr.res.in. The aromatic protons of the dichlorophenyl group would be expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm, with splitting patterns determined by their substitution.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the β-lactam ring in azetidin-2-one derivatives is a key diagnostic peak, typically resonating in the range of δ 165-175 ppm. The carbons of the dichlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with their specific shifts influenced by the chlorine substituents. The C3 and C4 carbons of the azetidin-2-one ring would have characteristic shifts in the aliphatic region.

Table 1: Typical ¹H and ¹³C NMR Data for Substituted Azetidin-2-ones Note: The following data is based on related substituted azetidin-2-one structures and serves as an illustrative example.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Azetidin-2-one) | - | 165 - 175 |

| CH (C3 of azetidinone) | ~4.9-5.2 (doublet) | ~50 - 60 |

| CH (C4 of azetidinone) | ~4.9-5.0 (doublet) | ~60 - 70 |

| Aromatic CH | ~7.0 - 8.0 (multiplets) | ~120 - 140 |

| Aromatic C-Cl | - | ~130 - 135 |

| Aromatic C-N | - | ~140 - 150 |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The most characteristic absorption band for "this compound" is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band is typically observed at a relatively high frequency, between 1701 cm⁻¹ and 1765 cm⁻¹, due to the ring strain of the four-membered ring jgtps.com. Other important absorptions would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group of the lactam ring (around 2850-2960 cm⁻¹), as well as C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹). The N-H stretching vibration of the lactam would be expected in the region of 3200-3300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Azetidin-2-one Derivatives Note: The following data is based on typical values for substituted azetidin-2-one structures.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (lactam) | Stretching | 3200 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=O (β-lactam) | Stretching | 1701 - 1765 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1180 - 1360 |

| C-Cl | Stretching | < 800 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For "this compound", the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve cleavage of the β-lactam ring, leading to the formation of characteristic fragment ions. Common fragmentation pathways for β-lactams include the cleavage of the N1-C2 and C3-C4 bonds or the N1-C4 and C2-C3 bonds. The loss of CO is also a common fragmentation pathway for lactams.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. "this compound" contains a dichlorophenyl group, which is a strong chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. In a study on novel substituted pyrazol-azetidin-2-one derivatives, UV-Vis absorption spectroscopy was used for structural elucidation niscpr.res.in. The exact position of the absorption bands (λmax) would depend on the solvent used and the electronic effects of the substituents on the aromatic ring.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, identification, and quantification of "this compound", as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For the analysis of "this compound," a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or acetic acid to improve peak shape.

While a specific HPLC method for "this compound" is not detailed in the provided search results, methods for related compounds can provide guidance. For instance, the analysis of azetidin-3-one (B1332698) isomers has been performed using chiral HPLC to determine enantiomeric excess nih.gov. The development of a robust HPLC method for "this compound" would involve optimization of the column, mobile phase composition, flow rate, and detector wavelength (typically in the UV region where the dichlorophenyl group absorbs).

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. libretexts.org The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). chemguide.co.uk

In the analysis of this compound and related azetidinone derivatives, TLC serves as a crucial qualitative tool. clockss.org A sample of the compound is spotted onto the baseline of a TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase. libretexts.org As the solvent front ascends the plate, compounds with a higher affinity for the mobile phase and lower affinity for the stationary phase travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org

The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Formula for Retention Factor (Rf): Rf = (Distance traveled by the sample) / (Distance traveled by the solvent) libretexts.org

For this compound, a single spot on the developed chromatogram under various solvent systems would indicate a high degree of purity. The presence of multiple spots would suggest the presence of impurities, such as starting materials or by-products. chemguide.co.uk

Since many azetidinone derivatives are colorless, visualization of the separated spots on the TLC plate is often achieved by using plates containing a fluorescent indicator that glows under UV light (typically at 254 nm). chemguide.co.ukyoutube.com The spots corresponding to UV-active compounds like this compound will quench this fluorescence and appear as dark spots. youtube.com Alternatively, chemical staining agents such as potassium permanganate (B83412) or iodine vapor can be used, which react with the compounds to produce colored spots. chemguide.co.ukillinois.edu

Table 1: Typical Parameters for TLC Analysis of Azetidin-2-one Derivatives

| Parameter | Description | Common Examples |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 clockss.org |